A Technical Guide to 4,6-Dinitro-2-methylphenol-3,5-D2: Structure, Properties, and Analytical Applications
A Technical Guide to 4,6-Dinitro-2-methylphenol-3,5-D2: Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 4,6-Dinitro-2-methylphenol-3,5-D2, a deuterated isotopologue of the well-known, though now restricted, biocide 4,6-Dinitro-o-cresol (DNOC). The strategic replacement of two hydrogen atoms with deuterium on the phenol ring creates a molecule with immense value in modern analytical chemistry, particularly in quantitative mass spectrometry. We will explore the fundamental chemical structure, delve into its key physicochemical properties, and detail its critical role in enhancing the accuracy and reliability of analytical methodologies.
Chemical Identity and Structure
4,6-Dinitro-2-methylphenol-3,5-D2 is a stable-isotope-labeled form of DNOC. The core structure is o-cresol (2-methylphenol) with two nitro groups (NO₂) at positions 4 and 6, and deuterium (D or ²H) atoms at positions 3 and 5 of the aromatic ring.
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IUPAC Name: 2-methyl-4,6-dinitro-3,5-dideuteriophenol
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Common Synonyms: 4,6-Dinitro-o-cresol-D2, DNOC-D2
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Molecular Formula: C₇H₄D₂N₂O₅[1]
The introduction of deuterium is a subtle yet powerful modification. It increases the molecular weight by approximately two Daltons compared to the parent compound without significantly altering its chemical reactivity, polarity, or chromatographic behavior. This principle is the cornerstone of its utility as an internal standard.[4][5][6]
Caption: Chemical structure of 4,6-Dinitro-2-methylphenol-3,5-D2.
Physicochemical Properties
The physicochemical properties of the deuterated analog are nearly identical to those of the parent compound, DNOC. The data presented here are for DNOC, with notations on the impact of deuteration where relevant.
| Property | Value | Significance in Research & Development |
| Molecular Weight | 198.13 g/mol (Unlabeled)[7][8] | Deuterated MW: ~200.15 g/mol . [1][3] The mass shift is fundamental for its use as an internal standard in mass spectrometry. |
| Appearance | Yellow solid | Basic identifier for handling and formulation. |
| pKa | 4.31 - 4.42[9][10] | High Acidity. The electron-withdrawing nitro groups make the phenolic proton highly acidic. This dictates its charge state, solubility, and membrane permeability at different biological pHs. |
| logP (log Kow) | 2.13[9] | Moderate Lipophilicity. Indicates a balance between aqueous solubility and lipid membrane permeability, influencing ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
| Water Solubility | 0.01% (100 mg/L) at 20°C[11] | Slightly Soluble. Solubility is pH-dependent; it increases significantly in basic solutions due to the formation of the water-soluble phenolate salt.[12] |
| Melting Point | 83-86.5 °C[7][10][13] | A key parameter for purity assessment and formulation development. |
| Vapor Pressure | 5 x 10⁻⁵ mmHg at 20°C[7][10] | Low Volatility. The compound is not expected to readily evaporate from soil or water.[14] |
Core Application: The Isotope-Labeled Internal Standard
The primary and most critical application of 4,6-Dinitro-2-methylphenol-3,5-D2 is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][15]
The Principle of Isotope Dilution Mass Spectrometry
In quantitative LC-MS/MS, variability can arise from multiple steps: sample extraction, chromatographic injection, and ionization in the mass spectrometer source. An ideal internal standard co-elutes with the analyte and experiences the same variations, thereby allowing for accurate correction.[6][16]
Why Deuteration is a Gold Standard:
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Chemical Equivalence: The deuterated standard has virtually identical chemical properties (polarity, pKa, solubility) to the analyte (DNOC). This ensures it behaves the same way during sample preparation and chromatographic separation (co-elution).[4][5]
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Mass Distinction: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[4]
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Correction for Matrix Effects: Biological and environmental samples contain complex matrices that can suppress or enhance the ionization of the target analyte. Because the deuterated IS co-elutes and has the same ionization efficiency, it experiences the same matrix effects, allowing the ratio of analyte-to-IS to remain constant and accurate.[5][15]
Caption: Workflow for using DNOC-D2 as an internal standard.
Experimental Protocol: Spectrophotometric pKa Determination
Understanding the pKa is critical as it governs the compound's behavior in different environments. The strong chromophore of DNOC allows for a straightforward spectrophotometric determination.
Principle: The acidic (protonated) form of DNOC and its basic (deprotonated) phenolate form have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, one can determine the pH at which the two forms are present in equal concentrations. This pH is, by definition, the pKa.
Step-by-Step Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of 4,6-Dinitro-2-methylphenol (unlabeled DNOC is sufficient for this experiment) in a suitable organic solvent like methanol (e.g., 1 mg/mL).
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Buffer Preparation: Prepare a series of buffer solutions covering a pH range from approximately 2.5 to 6.5 (e.g., citrate-phosphate buffers). Accurately measure the pH of each buffer.
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Sample Preparation: For each buffer solution, add a small, constant aliquot of the DNOC stock solution to a fixed volume of the buffer. The final concentration should be in the low mg/L range to ensure absorbance is within the linear range of the spectrophotometer.[17]
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Spectral Scans:
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Record the full UV-Vis spectrum (e.g., 200-500 nm) for the DNOC solution in the most acidic (pH ~2.5) and most basic (pH ~6.5) buffers to identify the wavelengths of maximum absorbance for the protonated (λ_HA) and deprotonated (λ_A⁻) species, respectively.
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Identify an isosbestic point, a wavelength where the molar absorptivity of both species is the same.
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Absorbance Measurements: Measure the absorbance of all buffered DNOC solutions at the wavelength corresponding to the maximum absorbance of the deprotonated (phenolate) form (λ_A⁻).
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Data Analysis: Plot the measured absorbance at λ_A⁻ against the pH of the buffer solutions. The resulting curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve.
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Alternatively, use the Henderson-Hasselbalch equation rearranged for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, and A_max and A_min are the absorbances of the fully deprotonated and protonated forms, respectively.
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Safety and Handling
The parent compound, DNOC, is classified as highly toxic and was banned as a pesticide in the United States in 1991.[7][9][18] It acts by uncoupling oxidative phosphorylation, which disrupts cellular energy (ATP) production and can lead to a rapid increase in metabolic rate and body temperature.[18][19]
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][20] Symptoms of exposure include sweating, headache, confusion, increased heart and respiratory rates, and fever.[9][18][21]
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Handling: 4,6-Dinitro-2-methylphenol-3,5-D2 should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
4,6-Dinitro-2-methylphenol-3,5-D2 is a specialized chemical tool engineered for precision and accuracy in analytical science. While its parent compound has a legacy of high toxicity, the deuterated isotopologue serves a vital, modern purpose. Its chemical properties, which mirror the unlabeled analyte, combined with its distinct mass, make it an exemplary internal standard. For researchers in drug development, environmental science, and toxicology, the use of such isotope-labeled standards is not merely a best practice but an essential component for generating robust, reliable, and defensible quantitative data.
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